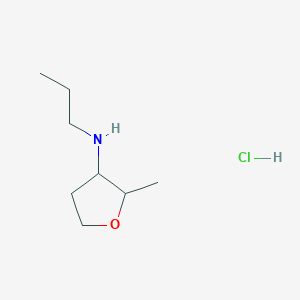

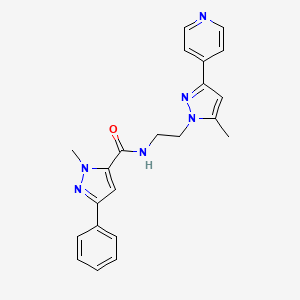

![molecular formula C12H12ClNO2S B2609492 Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 923738-50-5](/img/structure/B2609492.png)

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2S and a molecular weight of 269.75 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound involves the condensation of the compound with hydrazines . More specifically, the active methylene malononitrile in refluxing ethanol in the presence of piperidine undergoes coupling with aryl diazonium to afford pyranothienopyridines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group, sulfonyl group, and ketone . Chemical Reactions Analysis

The chemical reactions involving this compound include the cycloaddition reaction with some arylazoacetylacetones or arylazomalononitriles to give the corresponding azo dyes .Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .科学的研究の応用

Synthesis and Reactions

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate is involved in various synthetic processes. For instance, El-Dean et al. (2009) described the preparation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde and its use in synthesizing functionalized thieno[2,3-b:4,5-b‘]dipyridines through Friedländer and related reactions (El-Dean et al., 2009).

Applications in Novel Compound Synthesis

Kumar and Mashelker (2006) prepared Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine, expecting these compounds to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Phosphine-Catalyzed Annulation

Zhu et al. (2003) investigated the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation to form tetrahydropyridine derivatives, demonstrating its potential in complex chemical synthesis (Zhu et al., 2003).

Reactions with Nucleophiles

Gadzhili et al. (2015) explored reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various nucleophiles, leading to diverse derivatives (Gadzhili et al., 2015).

Formation of Heterocyclic Systems

Bakhite et al. (2005) reported the preparation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their role in forming various heterocyclic systems, showing the compound's versatility in synthesizing complex structures (Bakhite et al., 2005).

Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-e]pyrrolo[1,2-a]pyrazine Derivatives

El-Kashef et al. (2000) achieved the synthesis of Pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using Ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate as a key intermediate (El-Kashef et al., 2000).

特性

IUPAC Name |

ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYCPQFKFIWYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

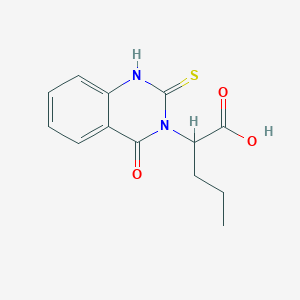

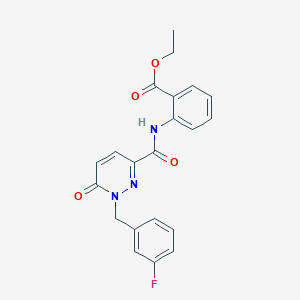

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)

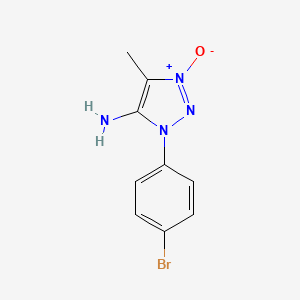

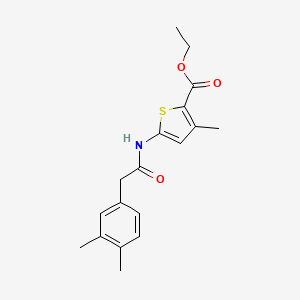

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

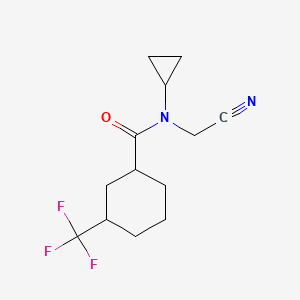

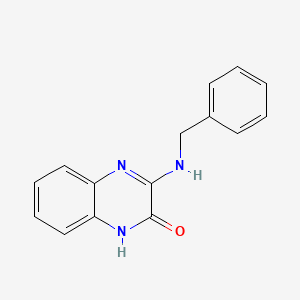

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)